

Technical Guide: 5'-O-(tert-Butyldimethylsilyl)thymidine (5'-O-TBDMS-dT)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5'-O-TBDMS-dT

Cat. No.: B3041905

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides essential information on 5'-O-(tert-Butyldimethylsilyl)thymidine (5'-O-TBDMS-dT), a protected nucleoside commonly utilized in the synthesis of oligonucleotides.

Core Compound Data

5'-O-TBDMS-dT is a derivative of thymidine where the 5'-hydroxyl group is protected by a tert-butyldimethylsilyl (TBDMS) group. This protection is crucial in multi-step oligonucleotide synthesis to prevent unwanted reactions at the 5'-position while other chemical transformations are carried out on the molecule.

The key quantitative data for this compound are summarized below for easy reference.

| Parameter | Value | Reference |
|-------------------|--|--------------------|
| CAS Number | 40733-28-6 | [1][2][3][4][5][6] |
| Molecular Weight | 356.49 g/mol | [1][2][6][7] |
| Molecular Formula | C ₁₆ H ₂₈ N ₂ O ₅ Si | [1][2][5] |

Experimental Protocols

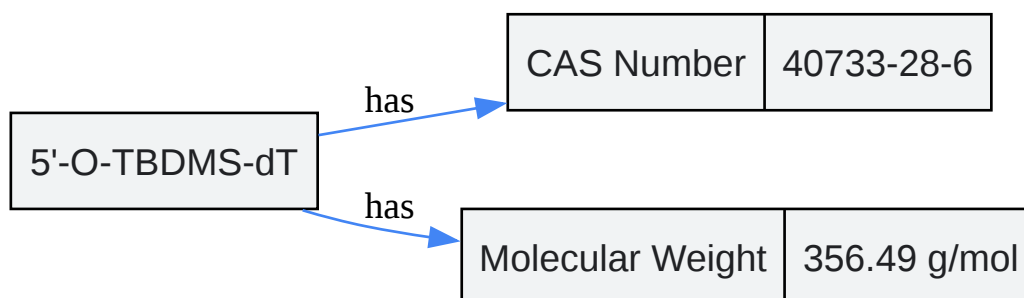
The utilization of **5'-O-TBDMS-dT** typically involves its incorporation into a growing oligonucleotide chain. A general experimental workflow for this process is outlined below. The specific conditions and reagents may vary depending on the particular synthesis strategy (e.g., phosphoramidite chemistry).

General Protocol for Incorporation of **5'-O-TBDMS-dT** in Oligonucleotide Synthesis:

- Deprotection: The 5'-hydroxyl group of the solid-support-bound nucleoside is deprotected (e.g., by treatment with an acid) to make it available for coupling.
- Coupling: The **5'-O-TBDMS-dT** phosphoramidite is activated and coupled to the deprotected 5'-hydroxyl group of the growing oligonucleotide chain.
- Capping: Any unreacted 5'-hydroxyl groups are capped (e.g., by acetylation) to prevent the formation of deletion mutants.
- Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester.
- Iteration: The cycle of deprotection, coupling, capping, and oxidation is repeated until the desired oligonucleotide sequence is synthesized.
- Final Deprotection and Cleavage: Upon completion of the synthesis, the oligonucleotide is cleaved from the solid support, and all protecting groups, including the 5'-O-TBDMS group, are removed.

Visualizations

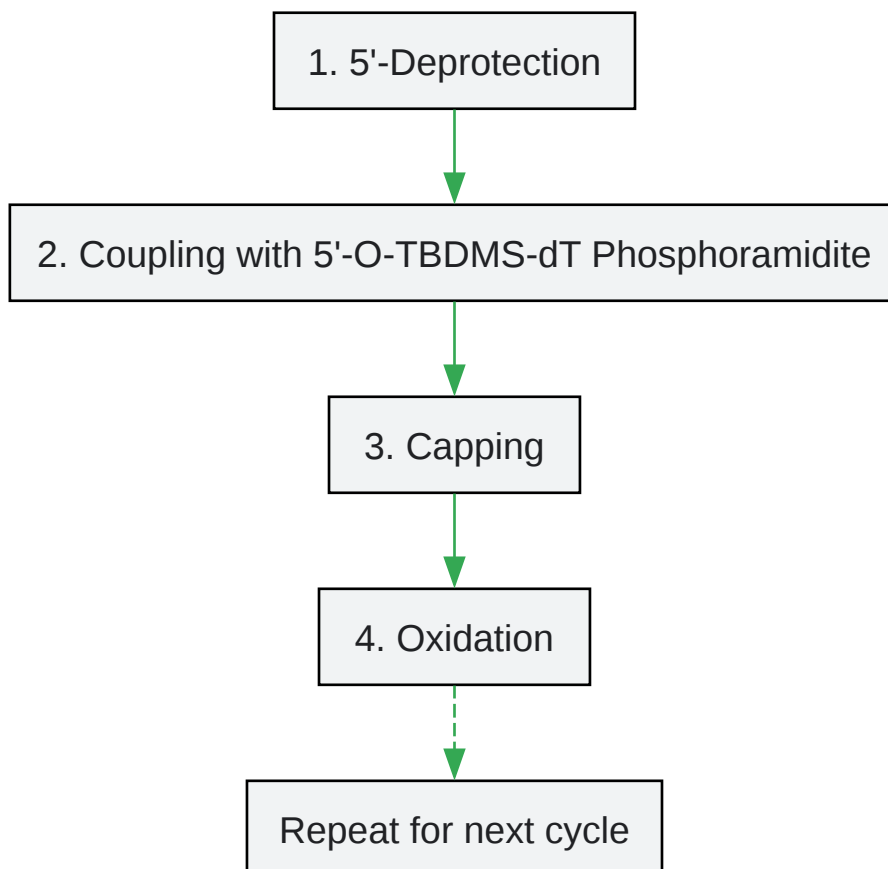
Logical Relationship of **5'-O-TBDMS-dT** Identifiers



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Key identifiers for **5'-O-TBDMS-dT**.

Experimental Workflow for Oligonucleotide Synthesis



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General workflow for oligonucleotide synthesis.

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